![molecular formula C13H22N2O2 B14047870 9-Alloc-2,9-diazaspiro[5.5]undecane](/img/structure/B14047870.png)
9-Alloc-2,9-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Alloc-2,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework that includes a spiro-fused diazaspiro[5.5]undecane core. This compound has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry due to its potential biological activities and versatile synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Alloc-2,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .
Another approach involves the use of olefin metathesis reactions, often catalyzed by Grubbs catalysts.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic methodologies and catalyst development may pave the way for more efficient large-scale production in the future .
Chemical Reactions Analysis
Types of Reactions
9-Alloc-2,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
9-Alloc-2,9-diazaspiro[5.5]undecane has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Mechanism of Action
The mechanism of action of 9-Alloc-2,9-diazaspiro[5.5]undecane involves its interaction with molecular targets such as the endoplasmic reticulum. It induces the endoplasmic reticulum stress response by depleting intracellular calcium stores, leading to the activation of molecular chaperones like GRP78. This activation triggers a cascade of events that ultimately result in apoptosis, particularly in malignant cells .
Comparison with Similar Compounds
Similar Compounds
1,9-Diazaspiro[5.5]undecane: Similar in structure but differs in the position of nitrogen atoms.
2,4-Dioxa- and 2,4-Diazaspiro[5.5]undecane: These compounds contain oxygen atoms in the spirocyclic core.
Uniqueness
9-Alloc-2,9-diazaspiro[5.5]undecane is unique due to its specific spirocyclic structure and the presence of the Alloc protecting group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H22N2O2 |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
prop-2-enyl 2,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C13H22N2O2/c1-2-10-17-12(16)15-8-5-13(6-9-15)4-3-7-14-11-13/h2,14H,1,3-11H2 |
InChI Key |
HSAAWBQCRLQJLI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)N1CCC2(CCCNC2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



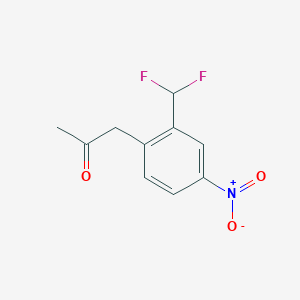
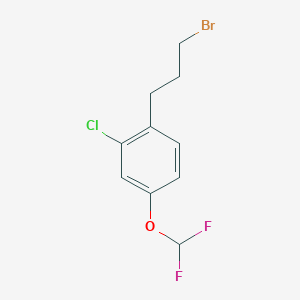

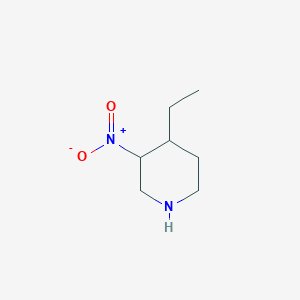
![Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B14047809.png)
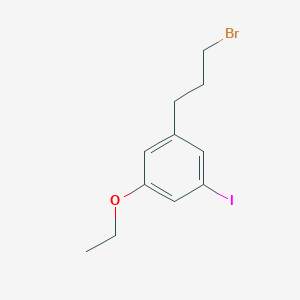
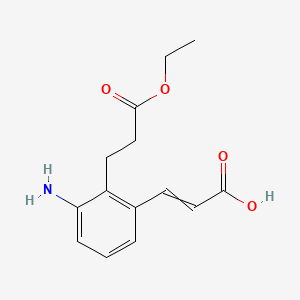





![5-Pyrimidinecarboxamide, N-[5-[[[2-fluoro-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-methylphenyl]-4-methoxy-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B14047871.png)
